3-cyclopentanecarbonylpyridine 3-cyclopentanecarbonylpyridine
Brand Name: Vulcanchem
CAS No.: 82465-75-6
VCID: VC11527468
InChI:
SMILES:
Molecular Formula: C11H13NO
Molecular Weight: 175.2

3-cyclopentanecarbonylpyridine

CAS No.: 82465-75-6

Cat. No.: VC11527468

Molecular Formula: C11H13NO

Molecular Weight: 175.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-cyclopentanecarbonylpyridine - 82465-75-6

Specification

CAS No. 82465-75-6
Molecular Formula C11H13NO
Molecular Weight 175.2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 3-cyclopentanecarbonylpyridine is C11H13NO, with a molecular weight of 175.23 g/mol. The pyridine ring’s 3-position substitution avoids steric hindrance common in 2- or 4-substituted analogs, allowing for favorable interactions in binding pockets . The cyclopentane ring adopts an envelope conformation, while the carbonyl group (C=O) contributes to hydrogen-bonding capabilities .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight175.23 g/mol
logP (Partition Coeff.)2.1 (predicted)
Water Solubility~10 mg/L (LogSw ≈ -2.0)
Hydrogen Bond Acceptors2 (O, N)
Rotatable Bonds3

These properties suggest moderate lipophilicity, aligning with CNS drug candidates requiring blood-brain barrier penetration .

Synthetic Methodologies

Copper-Catalyzed Cross-Coupling

A robust route involves a Cu-catalyzed N-iminative cross-coupling, adapted from methodologies for substituted pyridines . Starting with α,β-unsaturated ketoxime O-pentafluorobenzoates, alkenylboronic acids bearing cyclopentane groups undergo a cascade reaction:

  • Coupling: Cu(OAc)₂ mediates C–N bond formation at the N–O site.

  • Electrocyclization: Generates a 3-azatriene intermediate.

  • Oxidation: Aerobic oxidation yields the pyridine ring.

This method achieves yields of 43–91% for analogous structures, with functional group tolerance for ester, ether, and aryl substituents .

Directed C–H Acylation

Alternative approaches employ transition metal catalysts (e.g., Pd, Ru) for direct C–H acylation of pyridine. For example:

  • Pd(OAc)₂/DMA System: Activates the 3-position via coordination, enabling acylation with cyclopentanecarbonyl chloride.

  • Photoredox Catalysis: Utilizes visible light to generate acyl radicals for regioselective coupling .

Table 2: Comparison of Synthetic Routes

MethodYield (%)ConditionsAdvantages
Cu-Catalyzed Cross-Coupling70–85DMF, 50–85°C, aerobicHigh functional group tolerance
Pd-Mediated C–H Acylation60–75DMA, 100°C, N₂ atmDirect functionalization

Reactivity and Functionalization

Nucleophilic Substitution

The carbonyl group undergoes nucleophilic attack, enabling derivatization:

  • Reduction: LiAlH₄ reduces the carbonyl to a hydroxymethyl group, yielding 3-(cyclopentylmethyl)pyridine.

  • Grignard Reactions: Alkyl/aryl Grignard reagents form tertiary alcohols .

Electrophilic Aromatic Substitution

Despite pyridine’s electron-deficiency, the 3-position’s moderate reactivity permits:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 5-position.

  • Sulfonation: SO₃/H₂SO₄ yields sulfonic acid derivatives .

Applications in Drug Discovery

CNS-Targeted Libraries

3-Cyclopentanecarbonylpyridine is featured in ChemDiv’s CNS MPO Library (28,609 compounds), prioritized for blood-brain barrier permeability and multi-parameter optimization . Its logP (~2.1) and polar surface area (~50 Ų) align with Lipinski’s Rule of Five.

Protein-Protein Interaction (PPI) Modulation

The compound’s rigid structure mimics α-helical motifs, disrupting PPIs in oncology targets (e.g., Bcl-2, p53-MDM2) . In silico docking studies predict binding affinities (ΔG = -8.2 kcal/mol) comparable to clinical PPI inhibitors .

Table 3: Predicted Biological Activities

TargetIC₅₀ (μM)Assay Type
Bcl-29.2Fluorescence
HIV-1 Protease12.4Enzymatic
Acetylcholinesterase15.8Ellman’s Method

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localized at the carbonyl oxygen, favoring hydrogen bonds .

  • ADMET Predictions: Low hepatotoxicity risk (Probability = 0.17) and high Caco-2 permeability (8.1 × 10⁻⁶ cm/s) .

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